molecular formula C15H22O3 B1293767 4-Octyloxybenzoic acid CAS No. 2493-84-7

4-Octyloxybenzoic acid

Cat. No. B1293767
CAS RN: 2493-84-7
M. Wt: 250.33 g/mol
InChI Key: IALWCYFULVHLEC-UHFFFAOYSA-N
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Description

4-Octyloxybenzoic acid is a chemical compound that has been studied for its potential applications in liquid crystal technology. The compound exhibits interesting liquid crystalline properties, which are essential for the development of displays and other optical devices. It is part of a class of compounds that can form nematic and smectic phases, which are types of liquid crystal phases characterized by different degrees of molecular order and orientation .

Synthesis Analysis

The synthesis of 4-octyloxybenzoic acid has been achieved using 1-bromooctane, which is derived from n-octanol, as a starting material. This compound is then reacted with methyl o-hydroxybenzoate to obtain the desired product. The structure and intermediate products of the synthesis are confirmed using IR spectroscopy, ensuring the purity and correctness of the synthesized compound .

Molecular Structure Analysis

The molecular structure of 4-octyloxybenzoic acid has been determined through crystallographic analysis. The compound crystallizes in the triclinic space group P1, with specific lattice parameters and angles that define its three-dimensional arrangement. The crystallographic data provide valuable insights into the molecular conformation and potential intermolecular interactions that may contribute to its liquid crystalline properties .

Chemical Reactions Analysis

While the provided papers do not detail extensive chemical reactions involving 4-octyloxybenzoic acid, related compounds have been studied for their reactivity. For instance, 4-hydroxybenzoic acid derivatives have been used in co-crystal formation, demonstrating the ability of these compounds to engage in hydrogen bonding and other non-covalent interactions, which are crucial for the formation of liquid crystalline phases . Additionally, electrochemical studies on similar benzoic acid derivatives have shown that these compounds can undergo oxidation and addition reactions, which may be relevant for the chemical modification or functionalization of 4-octyloxybenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-octyloxybenzoic acid are closely related to its structure and liquid crystalline behavior. The compound's ability to form a stable smectic A phase, as well as a nematic phase, indicates a delicate balance between flexibility and rigidity in its molecular design. This balance is essential for the alignment of molecules in a liquid crystal display. The crystallographic data, including lattice parameters and space group, contribute to understanding the packing and orientation of the molecules in the solid state, which can influence the melting point, solubility, and other physical properties .

Scientific Research Applications

1. Role in Phase Behavior of Supramolecular Liquid Crystals

4-Octyloxybenzoic acid (OOBA) plays a significant role in the phase behavior of supramolecular liquid crystal dimers. Studies have shown that OOBA exhibits enantiotropic smectic C and nematic phases, and its mixtures with other compounds show an enantiotropic smectic A phase. This behavior is partly due to the formation of a hydrogen-bonded complex between OOBA and other molecules, influencing the liquid crystallinity of these mixtures. Such findings are crucial in understanding the phase behavior and properties of liquid crystals in various applications (Martinez-Felipe & Imrie, 2015).

2. Impact on Dipole Moments and Solvatochromism in Liquid Crystals

Research on 4-Octyloxybenzoic acid (4ooba) liquid crystals has revealed insights into their optical absorption and fluorescence spectra in various solvents. The dipole moments and molecular orbital energies of these liquid crystals can be tuned by applying an external electric field, affecting their semiconductor and metallic character. Such studies are essential for developing advanced materials with specific optical and electronic properties (Sıdır, Sıdır, & Demiray, 2017).

3. Enthalpies of Formation and Energetics

The standard molar enthalpies of formation of 4-Octyloxybenzoic acid have been measured, providing critical data on the energetics of this compound. Such information is valuable for understanding the structural contributions to the energetics of substituted benzoic acids and their applications in various fields, including material science and thermodynamics (Silva, Ferreira, & Maciel, 2010).

4. Spectroscopy and Absorption Characteristics

Studies on the THz transmission spectra of 4-Octyloxybenzoic acid have identified distinct absorption bands, highlighting profound differences in the molecular structures and spectra of similar compounds. Such spectroscopic analysis is crucial in materials science, especially in understanding and designing materials with specific optical properties (Lepodise, 2021).

5. Dielectric and Impedance Spectroscopy

Research on the dielectric properties and impedance spectroscopy of 4-Octyloxybenzoic acid (8OBA) has shed light on its electrical characterization. This compound exhibits positive dielectric anisotropy, and its frequency-dependent dielectric permittivity and loss factor have been studied, offering insights crucial for electronic and material applications (Patari & Nath, 2020).

properties

IUPAC Name

4-octoxybenzoic acid
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InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3,(H,16,17)
Source PubChem
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InChI Key

IALWCYFULVHLEC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C15H22O3
Record name P-N-OCTYLOXYBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025807
Record name 4-Octyloxybenzoic acid
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Molecular Weight

250.33 g/mol
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Physical Description

P-n-octyloxybenzoic acid is a white powder. (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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Product Name

4-Octyloxybenzoic acid

CAS RN

2493-84-7
Record name P-N-OCTYLOXYBENZOIC ACID
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Record name Octyloxybenzoic acid
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Record name 4-(Octyloxy)benzoic acid
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Record name 4-Octyloxybenzoic acid
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Record name Benzoic acid, 4-(octyloxy)-
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Record name 4-Octyloxybenzoic acid
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Record name 4-(OCTYLOXY)BENZOIC ACID
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Melting Point

226 °F (Turbid) (NTP, 1992)
Record name P-N-OCTYLOXYBENZOIC ACID
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Synthesis routes and methods

Procedure details

A solution of octylbromide (4.19 g), 4-hydroxybenzoic acid (3 g) and potassium carbonate (3 g) in dimethylformamide (100 ml) was stirred at 130° C. for two hours. The solution was poured in water and neutralized with dilute aqueous hydrochloric acid solution. Diethylether was added to effect extraction. After the extracted layer was distilled to remove the solvent, the residue was added to a solution of sodium hydroxide (3.3 g), water (10 ml) and ethanol (50 ml). The solution obtained was refluxed for about a day and neutralized with dilute aqueous hydrochloric acid solution. The solution was distilled to remove the solvent and concentrated. The solid obtained was collected and recrystallized from water/ethanol to obtain the titled compound (3.88 g).
Quantity
4.19 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
175
Citations
NK Lokanath, D Revannasiddaiah… - … Crystals and Liquid …, 2000 - Taylor & Francis
… In view of this the crystal structure study of 4-octyloxybenzoic acid was undertaken. The crystal melts into smectic state at 101C and smectic to nematic at 108C and nematic to isotropic …
Number of citations: 10 www.tandfonline.com
MJ Wallage - Journal of Materials Chemistry, 1997 - pubs.rsc.org
… of 1-(4-pyridyloxy)-5-[4-( 4-butylphenylazo)phenoxy]pentane ( Bu-azo-5-Pyr) and 1-( 4pyridyloxy)-6-[4-( butylphenylazo)phenoxy]hexane (Bu-azo-6-Pyr) with 4-octyloxybenzoic acid is …
Number of citations: 39 pubs.rsc.org
JMS Fonseca, LM Santos… - Journal of Chemical & …, 2010 - ACS Publications
… (4-11) In this work, we decided to perform a thermodynamic study on the sublimation of eight 4-n-alkyloxybenzoic acids, from 4-methoxybenzoic acid to 4-octyloxybenzoic acid, to …
Number of citations: 26 pubs.acs.org
TR Kumar, S Sundaram, T Chitravel… - Zeitschrift für …, 2017 - degruyter.com
… Wider nematic region had been noticed [21] in the binary mixture of 4-hexyloxybenzoicacid and 4-octyloxybenzoic acid compared to their individual compound. Also from the mixture of …
Number of citations: 11 www.degruyter.com
FA Kolokolov, AV Shokurov, OA Raitman - Russian Chemical Bulletin, 2018 - Springer
… In the present work we studied lanthanide complexes with 4-octyloxybenzoic acid. In this ligand the alkyl radical is attached to the aromatic ring via an ether bond С—О—С, which is …
Number of citations: 2 link.springer.com
B Isik, F Cakar, H Cankurtaran… - … Science & Technology, 2021 - Taylor & Francis
The thermodynamic properties of 4-(octyloxy) benzoic acid (OBA) liquid crystal (LC) were investigated at infinite dilution by inverse gas chromatography (IGC). The phase transition …
Number of citations: 3 www.tandfonline.com
G Yu, Z Zeng, Y Gao, S Ni, H Zhang, X Sun - Journal of Rare Earths, 2023 - Elsevier
… The separation of Al from RE by carboxylic acid extractant 4-octyloxybenzoic acid (POOA) was studied in this article. By changing the pH value, temperature, solvent, saponification …
Number of citations: 5 www.sciencedirect.com
NR Jber - Al-Nahrain Journal of Science, 2010 - iasj.net
… The proton donors benzoic acid, 4-heptyloxybenzoic acid and 4-octyloxybenzoic acid were prepared according to literature[7]. Fig.(1) shows the structures of the proton acceptors (2,3,5,…
Number of citations: 2 www.iasj.net
LM Lepodise, T Pheko-Ofitlhile - Spectroscopy Letters, 2023 - Taylor & Francis
… [ Citation 24–26 ] This paper presents a comparison of the THz spectra of 4-hexylbenzoic acid, 4-octyloxybenzoic acid and 4-decyloxybenzoic acid. The theoretical spectra of these …
Number of citations: 3 www.tandfonline.com
G Ambrožič, M Žigon - Polymer international, 2005 - Wiley Online Library
… Supramolecular polyurethane complexes based on a polyurethane with a pendant pyridyl unit (PUPy) as the hydrogen bond acceptor and 4-octyloxybenzoic acid (OOBA) or 4-…
Number of citations: 19 onlinelibrary.wiley.com

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